molecular formula C10H20N4 B11731443 [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11731443
M. Wt: 196.29 g/mol
InChI Key: XIXAKCDTIOQBLT-UHFFFAOYSA-N
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Description

[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 3-chloropropylamine with 1-methyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions:

    Temperature: 50-70°C

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process typically involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperature: 25-50°C; solvent: water or acetic acid.

    Reduction: Lithium aluminum hydride; temperature: 0-25°C; solvent: tetrahydrofuran.

    Substitution: Various nucleophiles (e.g., halides, thiols); temperature: 50-100°C; solvent: ethanol or methanol.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Compounds with different nucleophilic groups replacing the dimethylamino group.

Scientific Research Applications

[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dimethylamino group and pyrazolylmethyl group play crucial roles in its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • [3-(dimethylamino)propyl][(1-methyl-1H-imidazol-3-yl)methyl]amine
  • [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyrazolylmethyl group and the presence of the dimethylamino group contribute to its unique reactivity and binding characteristics, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

N',N'-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C10H20N4/c1-13(2)7-4-6-11-9-10-5-8-14(3)12-10/h5,8,11H,4,6-7,9H2,1-3H3

InChI Key

XIXAKCDTIOQBLT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCCCN(C)C

Origin of Product

United States

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